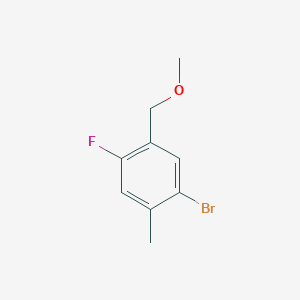
(2-(Methoxymethyl)-4-(trifluoromethyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Methoxymethyl)-4-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with methoxymethyl and trifluoromethyl groups
作用機序
Target of Action
Boronic acids and their esters are generally considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mode of Action
It’s known that the kinetics of the reactions involving boronic acids and their esters are dependent on the substituents in the aromatic ring . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Biochemical Pathways
It’s known that the ph strongly influences the rate of reactions involving boronic acids and their esters, which is considerably accelerated at physiological ph .
Pharmacokinetics
It’s known that boronic acids and their esters are only marginally stable in water .
Result of Action
Boronic acids and their esters are generally considered for their potential in the design of new drugs and drug delivery devices .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-(Methoxymethyl)-4-(trifluoromethyl)phenyl)boronic acid. For instance, the pH of the environment strongly influences the rate of reactions involving this compound, with the rate of reaction considerably accelerated at physiological pH .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methoxymethyl)-4-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:
Borylation Reaction: The introduction of the boronic acid group can be achieved through a borylation reaction. A common method involves the use of a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid derivative.
Substitution Reactions: The methoxymethyl and trifluoromethyl groups can be introduced through nucleophilic substitution reactions. For instance, the methoxymethyl group can be added using methoxymethyl chloride in the presence of a base, while the trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale borylation and substitution reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2-(Methoxymethyl)-4-(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl or trifluoromethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Phenols: Formed through oxidation of the boronic acid group.
Alcohols: Resulting from reduction reactions.
Substituted Phenyl Derivatives: Produced through nucleophilic substitution reactions.
科学的研究の応用
(2-(Methoxymethyl)-4-(trifluoromethyl)phenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a boron carrier in neutron capture therapy for cancer treatment.
Medicine: Explored for its role in the development of boron-containing drugs with enhanced pharmacological properties.
Industry: Utilized in the synthesis of advanced materials and agrochemicals due to its unique reactivity and stability.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the methoxymethyl and trifluoromethyl groups, making it less reactive in certain applications.
(4-Trifluoromethyl)phenylboronic Acid: Similar structure but without the methoxymethyl group, affecting its reactivity and solubility.
(2-Methoxymethyl)phenylboronic Acid: Lacks the trifluoromethyl group, which influences its electronic properties and reactivity.
Uniqueness
(2-(Methoxymethyl)-4-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both methoxymethyl and trifluoromethyl groups, which enhance its reactivity and stability. These substituents also influence its solubility and electronic properties, making it a valuable compound in various chemical and biological applications.
特性
IUPAC Name |
[2-(methoxymethyl)-4-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BF3O3/c1-16-5-6-4-7(9(11,12)13)2-3-8(6)10(14)15/h2-4,14-15H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXJRMJKXDFAOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)COC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














